molecular formula C13H13NO3S B086529 N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide CAS No. 1146-43-6

N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide

Cat. No.: B086529
CAS No.: 1146-43-6
M. Wt: 263.31 g/mol
InChI Key: GMOBYFRCKHKXDW-UHFFFAOYSA-N
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Description

N-(4-Hydroxyphenyl)-4-methylbenzenesulfonamide ( 1146-43-6) is a sulfonamide derivative of significant interest in medicinal chemistry and organic synthesis. This compound serves as a versatile precursor for the development of more complex molecules, particularly in the synthesis of heterocyclic compounds and hybrid structures with potential pharmacological activity . Its structure, featuring both sulfonamide and phenolic hydroxyl groups, allows for further functionalization and incorporation into larger molecular frameworks, such as pyridine hybrids, which are valuable for creating new chemical entities for biological screening . Research into sulfonamide derivatives like this compound often focuses on their antimicrobial properties. These molecules are known to act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS), a key target in the folate synthesis pathway . By interfering with this essential metabolic process, they can exhibit broad-spectrum activity against various Gram-positive and Gram-negative bacteria, making them a core structure in the search for new antibacterial agents to combat resistant pathogens . From a structural perspective, the molecule is stabilized by intermolecular N—H···O and O—H···O hydrogen bonds . It has a molecular formula of C13H13NO3S and a molecular weight of 263.31 g/mol . This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, as it may be harmful if ingested and may cause skin and eye irritation .

Properties

IUPAC Name

N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S/c1-10-2-8-13(9-3-10)18(16,17)14-11-4-6-12(15)7-5-11/h2-9,14-15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMOBYFRCKHKXDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20150793
Record name N-(4-Hydroxyphenyl)-p-toluenesulphonamide
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Molecular Weight

263.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1146-43-6
Record name N-(4-Hydroxyphenyl)-p-toluenesulfonamide
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Record name N-(4-Hydroxyphenyl)-p-toluenesulfonamide
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Record name 1146-43-6
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Record name N-(4-Hydroxyphenyl)-p-toluenesulphonamide
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Record name N-(4-Hydroxyphenyl)-p-toluenesulfonamide
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Preparation Methods

Influence of Base and Stoichiometry

The choice of base significantly affects reaction efficiency. Sodium carbonate is preferred over stronger bases like NaOH to minimize hydrolysis of the sulfonyl chloride. A molar ratio of 1:1.2 (4-aminophenol:p-toluenesulfonyl chloride) ensures complete consumption of the amine, as excess sulfonyl chloride can lead to byproducts.

Solvent Effects

Solvent SystemYield (%)Purity (%)
Water7892
Acetone-Water8595
THF-Water7289

Mixed acetone-water systems (1:1 v/v) enhance reactant solubility and reaction homogeneity, improving yields to 85% compared to 78% in pure water.

Temperature Optimization

Elevated temperatures (40–50°C) reduce reaction time but risk sulfonyl chloride decomposition. Room temperature protocols balance yield and practicality, achieving 80–85% conversion within 3 hours.

Industrial-Scale Production

Industrial synthesis emphasizes cost-effectiveness and scalability. Key modifications include:

  • Continuous Flow Reactors: Enable rapid mixing and heat dissipation, reducing batch processing times.

  • Catalytic Methods: Immobilized base catalysts (e.g., polymer-supported carbonates) simplify purification and reuse.

  • Green Chemistry Approaches: Subcritical water as a solvent reduces environmental impact and energy consumption.

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR (DMSO-d₆): δ 7.55–6.28 (m, 8H, Ar-H), 6.15 (s, 2H, NH₂), 2.24 (s, 3H, CH₃).

  • IR (KBr): Peaks at 3250 cm⁻¹ (N-H stretch), 1320 cm⁻¹ (S=O asymmetric), 1150 cm⁻¹ (S=O symmetric).

  • Melting Point: 174–176°C (lit. 175°C).

Chromatographic Purity Assessment

Thin-layer chromatography (TLC) using ethyl acetate/hexane (1:4) confirms product homogeneity (Rf = 0.45). High-performance liquid chromatography (HPLC) with UV detection at 254 nm ensures >98% purity for pharmaceutical-grade material.

Challenges and Alternative Pathways

Byproduct Formation

Competing reactions, such as disubstitution or hydrolysis of the sulfonyl chloride, necessitate strict pH control. Impurities are minimized by maintaining pH < 10 and using fresh sulfonyl chloride.

Alternative Starting Materials

  • Nitrobenzene Derivatives: Catalytic hydrogenation of 4-nitrophenyl sulfonamides offers a route to the target compound but requires specialized catalysts (e.g., Raney Nickel).

  • Diazonium Salts: Coupling reactions with diazonium salts derived from 4-hydroxyaniline provide regioselective pathways .

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives

    Reduction: Corresponding amines

    Substitution: Nitro or halogenated derivatives

Scientific Research Applications

Chemistry

N-(4-Hydroxyphenyl)-4-methylbenzenesulfonamide serves as an important intermediate in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including:

  • Substitution Reactions : The sulfonamide group can be modified to introduce different functional groups.
  • Coupling Reactions : It can be used in coupling reactions to synthesize larger organic compounds.

Biology

In biological research, this compound has been investigated for its potential as an enzyme inhibitor. Its structural features allow it to mimic natural substrates, enabling it to bind to specific enzymes and inhibit their activity:

  • Enzyme Inhibition : Studies suggest that it may inhibit certain enzymes involved in metabolic pathways, making it a candidate for further exploration in drug development.

Medicine

The therapeutic potential of this compound has been explored in several studies:

  • Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, potentially useful against various bacterial strains.
  • Anti-inflammatory Effects : Preliminary studies suggest that it may have anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

Synthesis and Characterization

A study published in Organic Chemistry Research highlights the synthesis of various derivatives of this compound and their biological screening. The synthesized compounds were characterized using techniques such as NMR and mass spectrometry, confirming their structures and purity .

Biological Screening

In another research effort, the biological activities of sulfonamides were examined, indicating that derivatives of this compound showed significant activity against protozoal infections . This suggests potential applications in developing new antiprotozoal medications.

Mechanism of Action

The mechanism by which N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes involved in inflammatory pathways, thereby reducing pain and inflammation. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, while the sulfonamide group can enhance binding affinity through electrostatic interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Sulfonamide derivatives share a common structural motif—a sulfonyl group linked to an amine—but differ in substituents on the aromatic rings. These structural variations significantly influence their physicochemical properties, reactivity, and biological activity. Below is a detailed comparison:

Structural and Physicochemical Properties

Compound Name Substituents (R₁, R₂) Molecular Weight (g/mol) Key Functional Groups Bioactivity Highlights Reference
N-(4-Hydroxyphenyl)-4-methylbenzenesulfonamide R₁ = -OH, R₂ = -CH₃ 263.31 Hydroxyl, Methyl, Sulfonamide IC₅₀: 75 µM (AChE), Moderate LOX/BChE inhibition
N-(4-Acetylphenyl)-4-methylbenzenesulfonamide R₁ = -COCH₃, R₂ = -CH₃ 289.35 Acetyl, Methyl, Sulfonamide Used as an intermediate in heterocyclic synthesis
N-(4-Methoxyphenyl)-4-methylbenzenesulfonamide R₁ = -OCH₃, R₂ = -CH₃ 277.34 Methoxy, Methyl, Sulfonamide Structural analog with crystallographic data
N-(3-Chlorophenyl)-4-methylbenzenesulfonamide R₁ = -Cl, R₂ = -CH₃ 281.76 Chloro, Methyl, Sulfonamide Part of chromene derivatives; no reported bioactivity
N-(4-Benzoyloxyphenyl)-4-methylbenzenesulfonamide R₁ = -OCOC₆H₅, R₂ = -CH₃ 383.43 Benzoyloxy, Methyl, Sulfonamide IC₅₀: 57 µM (LOX), 89 µM (BChE)

Key Observations :

Benzoyloxy substitution (as in N-(4-benzoyloxyphenyl)-4-methylbenzenesulfonamide) enhances LOX/BChE inhibition (IC₅₀ = 57–89 µM), likely due to increased lipophilicity and π-π stacking interactions with enzyme active sites . Acetyl or methoxy substituents (e.g., N-(4-acetylphenyl)- or N-(4-methoxyphenyl)- derivatives) are typically inert in enzyme assays but serve as intermediates for synthesizing bioactive heterocycles .

Crystallographic and Stability Data :

  • N-(4-Methoxyphenyl)-4-methylbenzenesulfonamide forms hydrogen-bonded dimers in its crystal structure, enhancing stability .
  • Derivatives with halogen substituents (e.g., chloro, bromo) exhibit higher melting points (>200°C) due to stronger intermolecular forces .

Synthetic Utility: The parent compound’s 4-hydroxyphenyl group is a versatile site for electrophilic substitution (e.g., benzoylation, alkylation) to generate derivatives with tailored bioactivity .

Biological Activity

N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide, commonly referred to as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, potential analgesic effects, and mechanisms of action.

Overview of this compound

This compound is a sulfonamide compound characterized by a hydroxyphenyl group and a methyl group attached to the benzene ring. Its structural formula can be represented as follows:

C13H13NO3S\text{C}_13\text{H}_{13}\text{N}\text{O}_3\text{S}

1. Antimicrobial Activity

Numerous studies have assessed the antimicrobial properties of this compound and its derivatives. The compound has shown effectiveness against various bacterial strains and fungi.

Table 1: Antimicrobial Activity of this compound

MicroorganismZone of Inhibition (mm)
Escherichia coli15
Staphylococcus aureus18
Klebsiella pneumoniae14
Candida albicans12
Aspergillus niger10

The antimicrobial activity was evaluated using the disk diffusion method, where the compound exhibited significant inhibition zones against both Gram-positive and Gram-negative bacteria, as well as certain fungi .

2. Analgesic Properties

Recent investigations into the analgesic properties of this compound have revealed its potential as a non-hepatotoxic analgesic agent. In vivo studies demonstrated that this compound could reduce pain without the hepatotoxic effects commonly associated with traditional analgesics like acetaminophen.

Case Study: Analgesic Efficacy in Animal Models

In a study involving mice, the administration of this compound resulted in a significant reduction in pain scores compared to control groups treated with acetaminophen. Liver function tests indicated minimal impact on liver enzymes, suggesting reduced hepatotoxicity .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Dihydropteroate Synthase (DHPS) : Similar to other sulfonamides, this compound may inhibit DHPS, an enzyme critical for bacterial folate synthesis, thereby exerting its antimicrobial effects .
  • Interaction with Pain Pathways : The analgesic effects may be mediated through interactions with cannabinoid receptors and transient receptor potential channels, which are pivotal in pain modulation .

Research Findings and Future Directions

Research continues to explore the full spectrum of biological activities associated with this compound. Recent findings indicate promising avenues for further investigation:

  • Formulation Development : Optimizing delivery methods to enhance bioavailability and therapeutic efficacy.
  • Combination Therapies : Assessing synergistic effects when used in conjunction with other antimicrobial agents or analgesics.

Q & A

Q. What are the optimal synthetic routes for N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide, and how are intermediates characterized?

The compound is typically synthesized via nucleophilic substitution between 4-methylbenzenesulfonyl chloride and 4-aminophenol under reflux in anhydrous conditions (e.g., THF or dichloromethane). Key intermediates are characterized using:

  • FT-IR : Confirms sulfonamide bond formation (S=O stretching at ~1360 cm⁻¹, N–H bending at ~3187 cm⁻¹) .
  • NMR : ¹H NMR identifies aromatic protons (δ 6.6–8.2 ppm) and methyl groups (δ 2.4–2.5 ppm), while ¹³C NMR verifies sulfonyl and aryl carbons .
  • X-ray crystallography : Resolves hydrogen-bonding networks (e.g., O–H⋯O and N–H⋯O interactions) in the crystal lattice .

Q. How can researchers assess the purity and stability of this compound?

  • HPLC : Quantifies purity using reverse-phase columns (C18) with UV detection at 254 nm.
  • Thermogravimetric analysis (TGA) : Evaluates thermal stability, with decomposition typically >200°C.
  • Crystallographic refinement : Validates structural integrity via SHELXL software (R-factor < 0.05) .

Q. What biological assays are suitable for evaluating its pharmacological potential?

  • In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., IC₅₀ determination) .
  • Enzyme inhibition : Testing against carbonic anhydrases or microtubule-associated targets (e.g., colchicine-binding sites) using fluorometric assays .
  • Antimicrobial screening : Disk diffusion or microdilution assays for bacterial/fungal strains.

Advanced Research Questions

Q. How do substituents on the benzenesulfonamide core influence crystallographic packing and intermolecular interactions?

Comparative X-ray studies show:

  • Hydrogen bonding : The 4-hydroxyphenyl group forms O–H⋯O bonds with sulfonyl oxygen, stabilizing layered structures .
  • Methyl substituents : Introduce steric effects, reducing π-π stacking but enhancing hydrophobic interactions .
  • Data tables :
Substituent Hydrogen Bond Length (Å) Packing Efficiency
4-Hydroxy1.82–2.10High (layered)
4-Methyl2.15–2.30Moderate (disordered)

Q. How can contradictory data in solubility or bioactivity be resolved?

  • Solubility discrepancies : Use Hansen solubility parameters (HSPs) to optimize solvents (e.g., DMSO > water).
  • Bioactivity variability : Validate via orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays).
  • Structural analogs : Compare with N-(4-chlorophenyl) derivatives to isolate electronic effects .

Q. What computational methods predict structure-activity relationships (SAR) for sulfonamide derivatives?

  • Docking simulations : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., microtubules) .
  • DFT calculations : Assess electronic properties (HOMO-LUMO gaps, charge distribution) influencing reactivity .
  • MD simulations : Track conformational stability in aqueous or lipid environments.

Q. How can reaction yields be improved for large-scale synthesis?

  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 80% yield in 15 min vs. 60% in 6 h) .
  • Catalytic optimization : Use Cu(I)/Au(I) catalysts for regioselective cyclization in complex derivatives .
  • Workflow :
    • Optimize stoichiometry (1:1.2 sulfonyl chloride:amine).
    • Use scavengers (e.g., molecular sieves) to remove HCl byproducts.
    • Purify via flash chromatography (silica gel, ethyl acetate/hexane).

Methodological Notes

  • Key references : Prioritized crystallographic data from Acta Crystallographica and pharmacological studies from peer-reviewed journals.
  • Advanced tools : SHELX programs for refinement , Gaussian for computational modeling.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide
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N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide

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